An In-depth Technical Guide to Phenol, 4,4'-sulfonylbis[2,6-dimethyl-]
An In-depth Technical Guide to Phenol, 4,4'-sulfonylbis[2,6-dimethyl-]
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Phenol, 4,4'-sulfonylbis[2,6-dimethyl-], a sterically hindered bisphenol with significant applications as an antioxidant and a monomer for high-performance polymers. This document delves into its chemical identity, physicochemical properties, synthesis, and mechanism of action as a radical scavenger. Detailed experimental protocols for its synthesis and the evaluation of its antioxidant activity are provided to enable researchers to effectively utilize this compound in their work. While its primary applications are in materials science, this guide also explores its relevance and potential in broader chemical and biological research.
Introduction: Unveiling a Key Sterically Hindered Phenol
Phenol, 4,4'-sulfonylbis[2,6-dimethyl-], also known as bis(4-hydroxy-3,5-dimethylphenyl) sulfone, is a unique aromatic compound characterized by two 2,6-dimethylphenol moieties linked by a sulfonyl group. The presence of the methyl groups ortho to the hydroxyl functionalities imparts significant steric hindrance, a feature that governs its chemical reactivity and is central to its primary application as a highly effective antioxidant.[1] This structural attribute prevents the phenolic proton from being easily abstracted by species other than highly reactive free radicals, making it a selective and potent stabilizer.[1]
This guide will provide a detailed exploration of this compound, from its fundamental properties to practical, actionable experimental protocols.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of a compound is paramount for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 13288-70-5 | [1] |
| IUPAC Name | 4-(4-hydroxy-3,5-dimethylphenyl)sulfonyl-2,6-dimethylphenol | [1] |
| Molecular Formula | C₁₆H₁₈O₄S | [1] |
| Molecular Weight | 306.4 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| pKa | ~9.92 (Estimated for the structurally related 2,6-dimethylphenol) | [2] |
| Solubility | Limited solubility in water, soluble in many organic solvents. |
Synthesis of Phenol, 4,4'-sulfonylbis[2,6-dimethyl-]
The synthesis of Phenol, 4,4'-sulfonylbis[2,6-dimethyl-] is typically achieved through an electrophilic aromatic substitution, specifically a Friedel-Crafts type reaction. The logical approach involves the sulfonylation of two equivalents of 2,6-dimethylphenol with a suitable sulfonylating agent. A plausible and efficient method is the reaction of 2,6-dimethylphenol with sulfuric acid in an inert, high-boiling solvent to drive the dehydration and promote the formation of the sulfonyl bridge.
Proposed Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway.
Caption: Proposed synthesis of Phenol, 4,4'-sulfonylbis[2,6-dimethyl-].
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of structurally related bisphenol sulfones.[3]
Materials:
-
2,6-Dimethylphenol
-
Concentrated Sulfuric Acid (98%)
-
o-Dichlorobenzene (or another suitable high-boiling inert solvent)
-
Methanol
-
Deionized Water
-
Sodium Bicarbonate
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Dropping funnel
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Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2,6-dimethylphenol and o-dichlorobenzene.
-
Reagent Addition: While stirring, slowly add concentrated sulfuric acid to the mixture via a dropping funnel. The reaction is exothermic, and the temperature should be monitored.
-
Reaction: Heat the reaction mixture to a temperature of 160-200°C. Maintain this temperature with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Further cooling in an ice bath will promote the crystallization of the product.
-
Isolation: Filter the solid product using a Büchner funnel.
-
Purification: Wash the crude product with a cold methanol/water mixture to remove unreacted starting materials and impurities. A final wash with a dilute sodium bicarbonate solution can be used to neutralize any remaining acid, followed by a wash with deionized water.
-
Drying: Dry the purified product in a vacuum oven.
Mechanism of Action as a Hindered Phenolic Antioxidant
The primary utility of Phenol, 4,4'-sulfonylbis[2,6-dimethyl-] in industrial applications stems from its role as a hindered phenolic antioxidant. Its mechanism of action is centered around the scavenging of peroxy radicals, which are key intermediates in oxidative degradation processes.[4]
Radical Scavenging Pathway
The antioxidant action proceeds via the following steps:
-
Hydrogen Donation: The hindered phenol donates its phenolic hydrogen atom to a peroxy radical (ROO•), neutralizing the radical and forming a hydroperoxide (ROOH) and a phenoxy radical.
-
Radical Stabilization: The resulting phenoxy radical is sterically hindered by the ortho-methyl groups and electronically stabilized through resonance, making it relatively unreactive and unable to propagate the radical chain reaction.
The following diagram illustrates this radical scavenging mechanism.
Caption: Mechanism of radical scavenging by a hindered phenol.
Applications in Research and Development
While the predominant application of Phenol, 4,4'-sulfonylbis[2,6-dimethyl-] is as an antioxidant in the polymer industry, its unique structure lends itself to other areas of research.
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Monomer for High-Performance Polymers: This compound can be used as a monomer in the synthesis of specialty polymers such as poly(aryl ether sulfone)s and epoxy resins.[5][6] These polymers are known for their high thermal stability and chemical resistance.
-
Scaffold for Chemical Synthesis: The bisphenolic structure provides a rigid scaffold that can be functionalized to create more complex molecules for various research purposes, including potential applications in medicinal chemistry.
At present, there is limited published research on the direct application of Phenol, 4,4'-sulfonylbis[2,6-dimethyl-] in drug development. However, the broader class of bisphenols has been investigated for various biological activities, and this compound could serve as a valuable starting material or a tool compound in such studies.
Experimental Protocol: Evaluation of Antioxidant Activity (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable method for evaluating the radical scavenging activity of compounds.[7]
Principle
The stable DPPH radical has a deep violet color with an absorbance maximum around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, which is yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.
Materials and Reagents
-
Phenol, 4,4'-sulfonylbis[2,6-dimethyl-]
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectroscopic grade)
-
96-well microplate
-
Microplate reader
Procedure
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Compound Solutions: Prepare a stock solution of Phenol, 4,4'-sulfonylbis[2,6-dimethyl-] in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well microplate, add a specific volume of each concentration of the test compound solution to different wells.
-
Add the DPPH solution to each well.
-
As a control, add methanol instead of the test compound solution to some wells.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Spectral Data for Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For Phenol, 4,4'-sulfonylbis[2,6-dimethyl-], the expected signals are:
-
A singlet for the methyl protons.
-
A singlet for the aromatic protons.
-
A singlet for the phenolic hydroxyl protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected signals would correspond to the different carbon environments in the methyl groups and the aromatic rings.
Note: While links to spectral data are available on public databases such as PubChem, detailed peak assignments and interpretations require access to the raw data files or specific literature reporting this information, which was not available in the conducted searches.[1]
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Phenol, 4,4'-sulfonylbis[2,6-dimethyl-] is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.
Conclusion
Phenol, 4,4'-sulfonylbis[2,6-dimethyl-] is a valuable compound with well-established applications as a hindered phenolic antioxidant in the polymer industry. Its synthesis via Friedel-Crafts type reactions and its mechanism of action through radical scavenging are well understood in principle. This guide has provided a detailed overview of its properties and practical experimental protocols for its synthesis and the evaluation of its primary function. While its direct role in drug development is not yet prominent, its unique chemical structure presents opportunities for its use as a scaffold in synthetic chemistry and as a tool compound for biological investigations. Further research into its biological activities could unveil new applications for this versatile molecule.
References
-
PubChem. (n.d.). Phenol, 4,4'-sulfonylbis[2,6-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]
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Amfine Chemical Corporation. (n.d.). Hindered Phenols | Antioxidants for Plastics. Retrieved from [Link]
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Fujian Disheng Technology Co., Ltd. (2022, November 6). Hindered phenolic antioxidants for polymer protection. Retrieved from [Link]
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Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, December 5). DABSO-Based, Three-Component, One-Pot Sulfone Synthesis. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]
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PubChem. (n.d.). 4,4'-Methylenebis(2,6-dimethylphenol). National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (n.d.). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Genesis and development of DPPH method of antioxidant assay. PubMed Central. Retrieved from [Link]
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MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0245053). Retrieved from [Link]
- Google Patents. (n.d.). A method for increasing the functionality of an epoxy resin. Retrieved from ://patents.google.
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